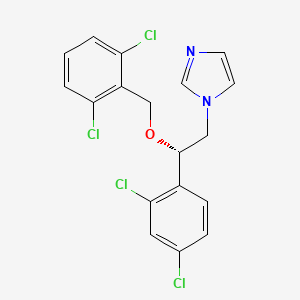

Isoconazole, (S)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

322764-96-5 |

|---|---|

Molecular Formula |

C18H14Cl4N2O |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1 |

InChI Key |

MPIPASJGOJYODL-GOSISDBHSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isoconazole

Classical Synthetic Pathways of Isoconazole (B1215869)

The conventional synthesis of isoconazole is a multi-step process, often culminating in the nitrate (B79036) salt form. A representative pathway commences with 2',4'-dichloro-2-chloroacetophenone as the starting material. The synthesis proceeds through several key transformations:

Reduction: The initial step involves the reduction of the keto group in 2',4'-dichloro-2-chloroacetophenone to a secondary alcohol. A patent describes the use of a reduction catalyst to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol. google.com

N-Alkylation with Imidazole (B134444): The resulting chloro-alcohol intermediate undergoes an N-alkylation reaction with imidazole. This step forms the crucial 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole intermediate by displacing the chlorine atom with the imidazole nitrogen. google.com

Etherification: The hydroxyl group of the imidazole intermediate is then etherified. This is achieved by reacting it with 2,6-dichlorobenzyl chloride in a two-phase system (e.g., toluene (B28343) and water) with the aid of a phase-transfer catalyst like triethyl benzyl (B1604629) ammonium (B1175870) chloride. google.com This step couples the core structure to the 2,6-dichlorobenzyl moiety, forming the final isoconazole base.

Salt Formation: The synthesized isoconazole base is typically converted to its nitrate salt by acidification with nitric acid. The resulting crude product is then purified by recrystallization, for instance, from ethanol, to yield isoconazole nitrate. google.com

A schematic representation of this classical pathway is detailed in Figure 1.

Figure 1: Classical Synthetic Pathway of Isoconazole Nitrate A representative synthetic route starting from trichloroacetophenone, involving reduction, N-alkylation, etherification, and salt formation to produce isoconazole nitrate. google.com

Novel Synthesis Technologies and Process Optimizations for Isoconazole

While classical methods define the primary manufacturing routes, research into process optimization and improved synthetic methods continues. One study noted the development of a simplified and improved method for preparing isoconazole nitrate, although specific details of the improvements were not extensively elaborated in the abstract. researchgate.net Another patent highlights a method with claims of being simple, low-cost, and high-yield by employing different catalysts than previous methods, though the core chemical transformations remain similar to the classical pathway. google.com

Furthermore, research has been conducted on optimizing the formulation of isoconazole, such as its incorporation into microsponges using a quasi-emulsion solvent diffusion method. afjbs.comafjbs.com While this pertains to drug delivery rather than the synthesis of the active molecule itself, it reflects ongoing process optimization in the broader manufacturing of isoconazole-based products. The use of Box-Behnken design, a response surface methodology, has been applied to optimize the formulation parameters of these microsponges. afjbs.comafjbs.com

Stereoselective Synthesis Approaches for Isoconazole Enantiomers (R- and S-Isomers)

Isoconazole possesses a single chiral center, and therefore exists as a pair of enantiomers, (S)-isoconazole and (R)-isoconazole. ebi.ac.ukncats.io However, direct stereoselective synthesis, which would produce a single enantiomer, is not a widely documented approach for this compound. Literature suggests a notable lack of information on the enantioselective synthesis or direct chemical resolution of isoconazole. uni-wuppertal.de Consequently, the primary approach to obtaining the individual enantiomers involves the resolution of the racemate.

Strategies for Enantiomeric Resolution

The separation of isoconazole's enantiomers has been successfully achieved using chiral chromatography. This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, particularly cellulose (B213188) and amylose (B160209) derivatives, have proven effective. nih.govmdpi.commdpi.com

Several studies have systematically investigated the influence of various chromatographic conditions—such as the type of CSP, mobile phase composition, and temperature—on the enantiomeric resolution. nih.govrsc.org High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. rsc.orgresearchgate.net

The following table summarizes findings from various studies on the chiral resolution of isoconazole.

| Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Chiralcel OD-RH | Reversed Phase | Optimized conditions not specified | 0.96 | rsc.org |

| Lux i-Cellulose 5 | Polar Organic, Normal, Reversed | Varied (e.g., n-hexane/ethanol/methanol) | Up to 5.72 | nih.govresearchgate.net |

| Lux i-Amylose-1 | Polar Organic, Normal, Reversed | Varied (e.g., n-hexane/isopropanol) | Up to 8.03 | nih.govresearchgate.net |

| Cellulose 3,5-dichlorophenylcarbamate (CDCPC) | Nano-LC | Not specified | Baseline separation achieved | mdpi.com |

| AmyCoat RP | Reversed Phase | Water/Acetonitrile combinations | Separation achieved | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These studies demonstrate that by carefully selecting the CSP and optimizing the mobile phase, baseline separation of the (R)- and (S)-enantiomers of isoconazole can be achieved, which is essential for studying the specific properties of each. mdpi.comrsc.org

Design and Synthesis of Isoconazole Analogues and Derivatives

The core structure of isoconazole has served as a scaffold for the design and synthesis of new analogues and derivatives with potentially modified or enhanced properties.

One area of derivatization involves the synthesis of metal complexes. For example, three new copper(II) coordination compounds with isoconazole have been synthesized and characterized. researchgate.net In these complexes, the isoconazole molecule acts as a ligand, coordinating to the Cu(II) center through a nitrogen atom of its imidazole ring. researchgate.net

Broader research efforts focus on designing novel antifungal agents by modifying the general azole structure. These strategies include:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity. For instance, substituting the tertiary alcohol group in fluconazole (B54011) with a tertiary amine moiety. researchgate.net

Structural Modification: Synthesizing novel series of compounds by introducing different chemical moieties. This includes creating new triazole analogues that feature isoxazole (B147169) groups or developing trisubstituted imidazoles through multi-component reactions. nbu.ac.innih.gov

Computational Design: Utilizing molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies to design novel imidazole analogues with predicted binding affinities to target enzymes like HIV-1 reverse transcriptase or glucosamine-fructose-6-phosphate synthase. mdpi.com

These approaches aim to develop new compounds with improved antifungal activity, a broader spectrum, or better pharmacological profiles compared to existing drugs like isoconazole. nih.govrsc.org

Molecular Mechanism of Action of Isoconazole in Target Organisms

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The principal mode of action for Isoconazole (B1215869), like other azole antifungals, is the disruption of the ergosterol biosynthesis pathway. patsnap.commdpi.comnih.gov Ergosterol is the primary sterol in the fungal cell membrane, where it performs functions analogous to cholesterol in mammalian cells, namely maintaining membrane fluidity, structure, and function. patsnap.compatsnap.com By interfering with the production of this essential component, Isoconazole initiates a cascade of events that compromise the viability of the fungal cell. patsnap.commdpi.comnih.gov

Table 1: Key Steps in the Molecular Mechanism of Isoconazole

| Step | Target/Process | Consequence |

|---|---|---|

| 1. Enzyme Inhibition | Lanosterol (B1674476) 14α-demethylase (CYP51A1) | Blocks the conversion of lanosterol to ergosterol. patsnap.commdpi.com |

| 2. Sterol Depletion | Ergosterol levels in the cell membrane | Decreased ergosterol content disrupts membrane structure. patsnap.compatsnap.com |

| 3. Membrane Disruption | Fungal cell membrane integrity | Increased permeability and leakage of cellular components. patsnap.commdpi.com |

| 4. Toxic Accumulation | 14α-methylated sterol precursors | Incorporation of abnormal sterols further damages the membrane. mdpi.comnih.gov |

| 5. Cellular Effects | Cell wall organization and division | Leads to blockade of cell division and morphological changes. ncats.ioncats.io |

Isoconazole exhibits a high degree of specificity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51A1 or Erg11. mdpi.commdpi.complos.org This enzyme is a critical catalyst in the ergosterol pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol. patsnap.complos.orgcapes.gov.br Isoconazole binds to the heme iron atom in the active site of the fungal CYP51A1, competitively inhibiting the enzyme. mdpi.comfrontiersin.org This specific interaction is the cornerstone of its antifungal activity. While azoles can interact with mammalian cytochrome P450 enzymes, their affinity for the fungal CYP51A1 is significantly higher, providing a basis for selective toxicity against fungi. nih.gov However, this selectivity is not absolute, as studies have shown that imidazole (B134444) antifungals, including Isoconazole, can inhibit human P450 enzymes like aromatase (CYP19) at certain concentrations. nih.gov

The inhibition of CYP51A1 and the subsequent depletion of ergosterol have profound consequences for the fungal cell membrane. patsnap.complos.org The absence of ergosterol alters the physicochemical properties of the membrane, leading to a loss of structural integrity and fluidity. patsnap.compatsnap.com This results in a dysfunctional membrane with increased permeability, which allows for the uncontrolled leakage of essential intracellular ions and molecules. patsnap.commdpi.comnih.gov Furthermore, the function of various membrane-bound proteins and enzymes, which are critical for processes like nutrient transport and cell signaling, is severely impaired, contributing to the cessation of cell growth and division. patsnap.comnih.gov

A secondary and equally critical consequence of blocking lanosterol 14α-demethylase is the intracellular accumulation of its substrate, lanosterol, and other aberrant 14α-methylated sterol precursors. patsnap.commdpi.comnih.govresearchgate.net These toxic intermediates, such as 14-methyl-fecosterol and obtusifoliol, are then incorporated into the fungal membrane in place of ergosterol. researchgate.net The presence of the bulky methyl group at the 14α position prevents these sterols from packing correctly within the phospholipid bilayer, causing further disruption to membrane structure and function. researchgate.net This accumulation of non-functional, toxic sterols is a key factor that contributes to the antifungal efficacy of Isoconazole and other azoles. patsnap.commdpi.comnih.gov

Broader Cellular and Subcellular Effects in Fungi

Beyond its primary effects on the cell membrane via ergosterol depletion, Isoconazole induces broader stress responses and structural changes in fungal cells.

The fungal cell wall is dynamically linked to the plasma membrane, and disruptions in one often lead to defects in the other. Research has shown that Isoconazole can directly interact with the fungal cell wall, leading to observable convolutions and wrinkles on the cell surface. ncats.ioncats.io At lower, fungistatic concentrations, Isoconazole is reported to cause a blockade of cell division by interfering with the synthesis and organization of the membrane and cell wall. ncats.ioncats.io However, one study noted that, unlike certain natural antifungals, Isoconazole did not increase the activity of glycosidic enzymes involved in cell wall remodeling or cause significant ultrastructural changes to the cell wall in Candida albicans. nih.gov This suggests that the observed effects on the cell wall are likely secondary consequences of the primary damage to the cell membrane.

Isoconazole has been observed to inhibit the enzyme-catalyzed release of spheroplasts from young yeast cells. ncats.ioncats.ioglosbe.com Spheroplasts are yeast cells from which the cell wall has been enzymatically removed. The inhibition of this process indicates that Isoconazole interferes with either the activity of the cell wall-degrading enzymes or the structural state of the cell wall, rendering it less susceptible to enzymatic digestion. This effect is likely an indirect consequence of the drug's primary impact on the plasma membrane, which plays a crucial role in orchestrating cell wall synthesis and maintenance.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Isoconazole |

| Ergosterol |

| Cholesterol |

| Lanosterol |

| 14-methyl-fecosterol |

| 14-methyl-ergosta-8, 24 (28)‐dien‐3β, 6α‐diol |

| Obtusifoliol |

| Miconazole (B906) |

| Econazole |

| Clotrimazole |

| Ketoconazole |

| Fluconazole (B54011) |

| Voriconazole |

| Itraconazole |

| Terbinafine |

| Amorolfine |

| Squalene |

| Eburicol |

| Ignosterol |

| Bifonazole |

| Tioconazole |

| Butoconazole |

| Sulconazole |

| Terconazole |

| Nystatin |

| Griseofulvin |

| 5-flucytosine |

| Amphotericin B |

| Anidulafungin |

| Micafungin |

| Neticonazole |

| Posaconazole |

| Isavuconazole |

| Albaconazole |

| Prochloraz |

| Propiconazole |

| Triadimenol |

| Tebuconazole |

| Epoxiconazole |

| Prothioconazole |

| Difenoconazole |

| Fluquinconazole |

| Luteolin |

| Baicalein |

| Octenidine dihydrochloride |

| Amiodarone |

| Diflucortolone |

| Polyoxins |

| Nikkomycins |

| Hexaconazole |

Reduction in ATP Concentrations and Induction of Necrosis

Isoconazole nitrate (B79036) has been shown to rapidly decrease cellular adenosine (B11128) triphosphate (ATP) levels in fungal cells within just 10 minutes of in vitro exposure. medchemexpress.com This disruption of the cell's primary energy currency is a key aspect of its mechanism of action. ncats.ioncats.io The mode of action is linked to damage to the fungal cell membrane. ncats.ioncats.io

At lower concentrations, such as 1 and 10 μg/mL, isoconazole blocks cell division by interfering with the synthesis and organization of the cell membrane. medchemexpress.comncats.io However, at higher concentrations of 50 and 100 μg/mL, the compound's effects become more severe, leading to total necrosis and cell death. medchemexpress.comncats.ioncats.io This concentration-dependent activity highlights a dual mechanism, shifting from cytostatic to cytotoxic effects.

Mechanisms of Action against Gram-Positive Bacteria (In Vitro)

Isoconazole exhibits significant in vitro activity against a broad spectrum of Gram-positive bacteria. ncats.ioncats.io This antibacterial action is a critical component of its therapeutic profile, particularly in mixed fungal and bacterial infections. ebi.ac.ukebi.ac.uknih.gov

Bacteriostatic and Bactericidal Actions

Isoconazole demonstrates both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) properties against various Gram-positive bacteria. ebi.ac.ukebi.ac.uknih.govfirstwordpharma.com Studies have shown its effectiveness against species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, Staphylococcus haemolyticus, Streptococcus salivarius, Corynebacterium tuberculostearicum, and Propionibacterium acnes. firstwordpharma.com

The minimum inhibitory concentrations (MICs) of isoconazole for certain Gram-positive bacteria have been found to be lower than or similar to those of the antibiotic ampicillin. nih.gov For instance, ISN MICs for Bacillus cereus, Staphylococcus haemolyticus, and Staphylococcus hominis were lower than ampicillin, while those for Corynebacterium tuberculostearicum and Streptococcus salivarius were comparable. nih.gov In time-kill curve experiments, incubation with isoconazole nitrate resulted in a 50% kill rate for both Staphylococcus aureus and MRSA strains. ebi.ac.ukebi.ac.uknih.gov

Table 1: In Vitro Antibacterial Activity of Isoconazole Nitrate

| Bacterial Species | Type of Action | Additional Notes |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic & Bactericidal | Effective against methicillin-resistant strains (MRSA). ebi.ac.ukebi.ac.uknih.govfirstwordpharma.com |

| Staphylococcus epidermidis | Bacteriostatic & Bactericidal | firstwordpharma.com |

| Staphylococcus haemolyticus | Bacteriostatic & Bactericidal | Lower MIC than ampicillin. nih.govfirstwordpharma.com |

| Streptococcus salivarius | Bacteriostatic & Bactericidal | Similar MIC to ampicillin. nih.govfirstwordpharma.com |

| Corynebacterium tuberculostearicum | Bacteriostatic & Bactericidal | Similar MIC to ampicillin. nih.govfirstwordpharma.com |

| Propionibacterium acnes | Bacteriostatic & Bactericidal | firstwordpharma.com |

| Bacillus cereus | Bacteriostatic & Bactericidal | Lower MIC than ampicillin. nih.gov |

| Staphylococcus hominis | Bacteriostatic & Bactericidal | Lower MIC than ampicillin. nih.gov |

Role of Reactive Oxygen Species (ROS) Production

A significant component of isoconazole's antibacterial effect is believed to be the production of reactive oxygen species (ROS). ebi.ac.ukebi.ac.ukfirstwordpharma.com ROS are highly reactive molecules that can cause damage to cellular components. mdpi.com

Following incubation with isoconazole nitrate, a substantial increase in ROS-positive Staphylococcus aureus cells has been observed. ebi.ac.ukebi.ac.uknih.gov Specifically, after 30 minutes of incubation, 36% of S. aureus cells were positive for ROS, and this number increased to 90% after 60 minutes. ebi.ac.ukebi.ac.uknih.gov This suggests that the induction of oxidative stress is a key mechanism through which isoconazole exerts its bactericidal effects against Gram-positive bacteria. ebi.ac.ukebi.ac.uknih.gov

Table 2: ROS Production in Staphylococcus aureus after Isoconazole Nitrate Incubation

| Incubation Time | Percentage of ROS-Positive Cells |

|---|---|

| 30 minutes | 36% ebi.ac.ukebi.ac.uknih.gov |

| 60 minutes | 90% ebi.ac.ukebi.ac.uknih.gov |

Structure Activity Relationship Sar Studies of Isoconazole and Analogues

Design Principles for Azole Antifungal Compounds

The design of azole antifungal agents, a class to which isoconazole (B1215869) belongs, is rooted in their ability to selectively inhibit a crucial enzyme in the fungal cell membrane synthesis pathway. mhmedical.comnih.gov The primary target for these compounds is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govnih.govmdpi.com This enzyme is vital for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.govmdpi.com By inhibiting this enzyme, azole antifungals disrupt the integrity of the fungal membrane, leading to cell growth inhibition or cell death. mdpi.com

A key design principle revolves around the azole moiety, either an imidazole (B134444) (containing two nitrogen atoms) or a triazole (containing three nitrogen atoms) ring. mhmedical.commdpi.comwikipedia.org This heterocyclic ring is fundamental to the compound's mechanism of action as it coordinates with the heme iron atom within the active site of the CYP51 enzyme, thereby blocking its function. nih.govrsc.orgtandfonline.com The choice between an imidazole and a triazole ring can influence the compound's metabolic stability and its selectivity for the fungal CYP51 over host cytochrome P450 enzymes. researchgate.net

Correlation Between Structural Features and Antifungal/Antibacterial Activity

The antifungal and antibacterial potency of isoconazole and its analogues is intricately linked to their specific structural components. Extensive structure-activity relationship (SAR) studies have elucidated the contributions of the imidazole moiety, the benzyl (B1604629) ether and dichlorophenyl groups, the molecule's stereochemistry, and various side chain modifications to its biological activity.

Influence of the Imidazole Moiety and Coordination Chemistry

The imidazole ring is a cornerstone of the biological activity of isoconazole and related azole antifungals. researchgate.netbohrium.com This nitrogen-containing heterocycle is directly responsible for the primary mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51). nih.govnih.govmdpi.com The N3 atom of the imidazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme. wikipedia.org This binding event blocks the enzyme's ability to demethylate lanosterol, a critical step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. nih.govnih.govmdpi.com

The coordination chemistry between the azole and the heme iron is a pivotal aspect of its inhibitory function. researchgate.net The strength and nature of this coordination can be influenced by the electronic properties of the imidazole ring, which in turn can be modulated by other substituents on the molecule. researchgate.net The ability of the imidazole moiety to act as a ligand for metal ions like copper has also been explored, with studies showing that coordination to metal centers can sometimes enhance the anti-Candida potential of the azole drug. rsc.org

Effects of Benzyl Ether and Dichlorophenyl Substituents

The benzyl ether and dichlorophenyl groups are critical structural features that significantly contribute to the antifungal potency of isoconazole. nih.govnih.gov The dichlorophenyl ring, in particular, plays a crucial role. SAR studies have consistently shown that the introduction of halogen substituents, such as chlorine, on the phenyl rings leads to a marked increase in antifungal activity. nih.gov Specifically, the 2,4-dichloro substitution pattern has been identified as being particularly effective. nih.gov

The benzyl ether linkage provides a flexible connection between the dichlorophenyl group and the core of the molecule, allowing for optimal positioning within the enzyme's active site. nih.govdrugbank.com This spatial arrangement is important for maximizing the interactions between the drug and the apoprotein of the CYP51 enzyme. researchgate.net The combination of the dichlorophenyl moiety and the benzyl ether group creates a highly lipophilic side chain, which is a common feature among many potent azole antifungals and contributes to their ability to penetrate the fungal cell membrane. researchgate.netnih.gov

Stereochemical Aspects of Isoconazole Activity (R- and S-Enantiomers)

Isoconazole possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-isoconazole and (S)-isoconazole. ontosight.aipdx.edunih.govlibretexts.org The three-dimensional arrangement of atoms, or stereochemistry, at this chiral center can have a profound impact on the biological activity of the drug. nih.govuobaghdad.edu.iq In living systems, which are themselves chiral, enantiomers often exhibit different pharmacological and toxicological profiles because they interact differently with chiral biological targets like enzymes and receptors. nih.govuobaghdad.edu.iq

For many azole antifungal agents, one enantiomer is significantly more active than the other. researchgate.net In the case of several azoles, the (R)-enantiomer has been shown to be the more potent form, sometimes exhibiting twice the activity of the (S)-enantiomer, which may be considered inactive. researchgate.net For instance, the antifungal activity of miconazole (B906) is almost entirely attributed to its (R)-enantiomer. researchgate.net While specific studies focusing solely on the individual enantiomers of isoconazole are less common in the provided literature, the general principle of stereospecificity in azole antifungals is well-established. The differential activity between enantiomers underscores the importance of the precise three-dimensional fit between the drug molecule and its target enzyme for optimal antifungal efficacy. researchgate.net

Impact of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains of isoconazole and its analogues have a significant impact on their antifungal potency and selectivity. nih.govnih.gov The lipophilic side chains play a crucial role in the interaction with the apoprotein of the target enzyme, CYP51. researchgate.net Even minor alterations to these side chains can lead to substantial changes in biological activity. researchgate.net

Research has shown that the nature and position of substituents on the aromatic rings of the side chain are critical. For example, the presence of halogen atoms, particularly chlorine, in the ortho and para positions of the phenyl rings generally results in potent antifungal compounds. nih.gov The substitution of both phenyl rings with a variety of substituents has been explored, with di- and tri-chlorinated analogues demonstrating significant in vivo activity. nih.gov

Furthermore, the introduction of different functional groups or heterocyclic rings into the side chain can modulate the compound's activity spectrum and selectivity. Studies on related azoles have shown that replacing or modifying parts of the side chain can lead to compounds with improved oral activity or a broader spectrum of action. nih.gov The structural diversity in the side chains of various azole antifungal drugs highlights the importance of this region of the molecule for fine-tuning its pharmacological properties. tandfonline.com

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the structure-activity relationship (SAR) analysis of isoconazole and other azole antifungals. nih.govbiochempress.com These in silico techniques allow researchers to model and predict the biological activity of compounds, thereby guiding the design and synthesis of new, more potent analogues. researchgate.netrsc.org

One common computational approach is molecular docking. researchgate.netekb.eg This technique simulates the interaction between a ligand (the drug molecule) and its target protein (e.g., CYP51). By predicting the binding mode and estimating the binding affinity, molecular docking can help to explain the observed activity of existing compounds and prioritize new candidates for synthesis. ekb.egmdpi.com For example, docking studies can visualize how the imidazole moiety of an azole coordinates with the heme iron in the enzyme's active site and how the side chains interact with surrounding amino acid residues. researchgate.netekb.eg

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. rsc.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org This is achieved by calculating molecular descriptors that encode various physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed activity. biochempress.com The resulting models can be used to predict the activity of untested compounds, helping to streamline the drug discovery process. biochempress.comresearchgate.netrsc.org

Density Functional Theory (DFT) calculations are also employed to study the structural and electronic properties of azole antifungals like isoconazole. researchgate.net These quantum mechanical methods can provide insights into the molecule's geometry, electronic charge distribution, and spectroscopic properties, which can be correlated with its biological activity. researchgate.netresearchgate.net

Interactive Data Table: Key Structural Features and Their Influence on Activity

| Structural Feature | Influence on Activity | Key Findings |

| Imidazole Moiety | Essential for antifungal action through coordination with the heme iron of CYP51. nih.govwikipedia.orgrsc.org | The N3 atom of the imidazole ring is the primary binding site to the enzyme. wikipedia.org Coordination with metal ions can sometimes enhance activity. rsc.org |

| Dichlorophenyl Group | Significantly enhances antifungal potency. nih.gov | The 2,4-dichloro substitution pattern is particularly effective for high activity. nih.gov |

| Benzyl Ether Linkage | Provides optimal positioning within the enzyme's active site. nih.govdrugbank.com | Contributes to the lipophilicity of the molecule, aiding in cell membrane penetration. researchgate.netnih.gov |

| Chiral Center | Stereochemistry plays a crucial role in determining biological potency. nih.govuobaghdad.edu.iq | For many azoles, the (R)-enantiomer is significantly more active than the (S)-enantiomer. researchgate.net |

| Side Chain Modifications | Modulates potency, selectivity, and spectrum of action. researchgate.netnih.gov | Halogen substitutions on the phenyl rings generally increase activity. nih.gov |

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., isoconazole) to a second (the receptor, e.g., a fungal enzyme). frontiersin.org This method is instrumental in understanding the mechanism of action of azole antifungals by simulating their interaction with the active site of the target enzyme, cytochrome P450 14-α-sterol demethylase (CYP51). nih.gov The primary mechanism of action for isoconazole involves the inhibition of this enzyme, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.com

Docking simulations for isoconazole and its analogues are typically performed against the crystal structure of CYP51, often from pathogenic fungi like Candida albicans (e.g., PDB ID: 1EA1). nih.gov The process involves placing the ligand into the enzyme's active site and calculating a "docking score," which represents the binding energy. nih.govresearchgate.net A lower, more negative score generally indicates a stronger, more stable interaction between the ligand and the protein. These simulations can reveal key binding interactions, such as the coordination of the imidazole nitrogen atom to the heme iron in the CYP51 active site and hydrophobic interactions between the chlorinated phenyl groups of isoconazole and the nonpolar residues of the enzyme.

While specific docking scores for isoconazole against CYP51 are proprietary to individual research studies, comparative studies on related imidazole drugs against other targets, such as human placental aromatase, illustrate how molecular structure influences inhibitory activity. nih.gov The presence of one or more aromatic rings on the N-1 substituent of the imidazole ring was identified as a common structural feature for inhibitory effect. nih.gov

| Compound | Relative Inhibitory Effect (ID50) |

|---|---|

| Tioconazole | High |

| Econazole | High |

| Bifonazole | Moderate-High |

| Clotrimazole | Moderate |

| Miconazole | Moderate |

| Isoconazole | Low-Moderate |

| Ketoconazole | Low |

This table illustrates the relative ranking of inhibitory potency. "High" corresponds to a lower ID50 value.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org In drug discovery, QSAR is a powerful tool for predicting the activity of new chemical entities and guiding the synthesis of more potent analogues. jocpr.com

A QSAR study for isoconazole analogues would involve several key steps:

Data Set Assembly: A series of isoconazole analogues with experimentally determined antifungal activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). nih.gov

Model Generation: Using statistical techniques like Multiple Linear Regression (MLRA), a mathematical model is built to form an equation linking the descriptors to the biological activity. nih.govmdpi.com

Validation: The model's statistical significance and predictive power are rigorously tested using parameters like the correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q² or r²(CV)). mdpi.com

While specific QSAR models for (S)-Isoconazole were not found in the reviewed literature, studies on other antifungal agents demonstrate the utility of this approach. For example, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and the presence of halogen atoms were positively correlated with antitubercular activity. nih.gov A similar model for isoconazole analogues could yield an equation that helps predict antifungal potency based on structural modifications.

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | log(1/MIC) |

| Independent Variables | Calculated molecular descriptors. | MLFER_S (Polarizability), GATSe2 (Electronegativity), SpMAD_Dzs (Spectral Moment) nih.gov |

| QSAR Equation | Mathematical relationship between variables. | log(1/MIC) = c₀ + c₁(Descriptor₁) - c₂(Descriptor₂) + ... |

| Validation Metrics | Statistical measures of model quality. | R² > 0.8, Q² > 0.6 |

Dynamic Molecular Simulations

Dynamic Molecular (MD) simulations are sophisticated computational methods used to study the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org In drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted protein-ligand complex. mdpi.comnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify if the binding pose obtained from docking is maintained over a period of nanoseconds. researchgate.netmdpi.com

The stability of the isoconazole-CYP51 complex during an MD simulation would be a strong indicator of a valid binding mode. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average change in the displacement of a selection of atoms over time, relative to a reference structure. A plateau in the RMSD value for the protein-ligand complex suggests that the system has reached equilibrium and the binding is stable. frontiersin.orgdovepress.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues within the protein. researchgate.net It can reveal which parts of the enzyme's active site become more rigid or flexible upon binding to isoconazole.

MD simulations provide a deeper, time-resolved understanding of the molecular interactions, confirming the SAR insights gained from docking and QSAR studies and helping to refine the design of next-generation antifungal agents.

| Simulation Time (nanoseconds) | Complex RMSD (Ångströms) | Interpretation |

|---|---|---|

| 0 | 0.0 | Start of simulation (reference point) |

| 10 | 1.2 | Initial structural adjustment |

| 25 | 1.8 | Approaching equilibrium |

| 50 | 2.1 | Stable fluctuation around an average value |

| 75 | 2.0 | Stable fluctuation around an average value |

| 100 | 2.1 | Complex remains stable |

Mechanisms of Antifungal Resistance to Isoconazole

General Mechanisms of Antifungal Drug Resistance

Fungal pathogens have evolved several strategies to counteract the efficacy of antifungal drugs. These resistance mechanisms can be intrinsic, where a species is naturally not susceptible, or acquired through genetic changes following drug exposure. For azole antifungals, the most common acquired resistance strategies involve modifications of the drug target, increased expression of efflux pumps, and alterations in the sterol biosynthesis pathway nih.govnih.govreviberoammicol.com.

The primary target for azole drugs is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51A gene. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane nih.gov. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth nih.gov. Fungi can overcome this by altering the Erg11p enzyme to reduce drug binding, increasing the production of Erg11p to overcome the inhibition, or by actively pumping the drug out of the cell nih.govnih.gov.

Table 1: Key Fungal Genes Associated with Azole Resistance

| Gene Family | Gene Name | Function | Implication in Resistance |

|---|---|---|---|

| Ergosterol Biosynthesis | ERG11 (CYP51A) | Encodes lanosterol 14α-demethylase, the target of azole antifungals. | Mutations reduce drug binding affinity; overexpression increases target concentration. |

| Ergosterol Biosynthesis | ERG3 | Encodes C-5 sterol desaturase. | Mutations can lead to the accumulation of less toxic sterol precursors. |

| ABC Transporters | CDR1, CDR2 | Encode ATP-dependent efflux pumps. | Overexpression leads to active removal of azole drugs from the cell. |

| MFS Transporters | MDR1 | Encodes an efflux pump of the Major Facilitator Superfamily. | Overexpression contributes to azole resistance, often in conjunction with other mechanisms. |

| Transcription Factors | UPC2, TAC1 | Regulate the expression of ERG and CDR genes, respectively. | Gain-of-function mutations lead to the upregulation of resistance-related genes. |

Target-Site Alterations and Overexpression in Fungi

One of the most significant mechanisms of azole resistance involves changes related to the drug's direct target, the lanosterol 14α-demethylase enzyme.

Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can alter the three-dimensional structure of the enzyme's active site, thereby reducing its binding affinity for azole drugs like isoconazole (B1215869) nih.govnih.govmdpi.com. While the enzyme's ability to bind its natural substrate, lanosterol, is retained, the antifungal drug can no longer inhibit it effectively nih.gov.

Numerous substitutions have been identified in the Erg11p of resistant clinical isolates of Candida albicans and other fungi nih.govmdpi.com. These mutations often cluster in specific "hot spot" regions of the protein that are crucial for substrate and drug binding mdpi.com. The coexistence of specific mutations, such as G487T and T916C in Candida albicans, has been strongly associated with fluconazole (B54011) resistance nih.gov. Such conformational changes in the target enzyme are a primary reason for high-level azole resistance in many clinical isolates nih.govmdpi.com.

Instead of altering the target enzyme, fungi can also develop resistance by overproducing it. Increased expression of the ERG11 gene leads to higher intracellular concentrations of lanosterol 14α-demethylase mdpi.com. This surplus of the target enzyme means that a standard concentration of the azole drug is insufficient to inhibit all enzyme activity, allowing ergosterol synthesis to continue and the fungus to survive nih.gov.

The overexpression of ERG11 is often caused by gain-of-function mutations in transcription factors that regulate the ergosterol biosynthesis pathway, such as Upc2 researchgate.net. Additionally, exposure to azoles can itself trigger a cellular stress response that leads to the upregulation of various genes in the ergosterol pathway, not just ERG11 researchgate.net. This global upregulation serves as a compensatory mechanism to maintain membrane sterol homeostasis under drug pressure.

Efflux Pump Mediated Resistance Mechanisms

A predominant mechanism for azole resistance, particularly in clinical settings, is the active transport of the drug out of the fungal cell, which reduces the intracellular concentration to sub-inhibitory levels nih.govreviberoammicol.com. This process is mediated by membrane proteins known as efflux pumps, which belong to two major superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters nih.govbiotechmedjournal.com.

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including azole antifungals, across cellular membranes nih.govfrontiersin.org. In pathogenic yeasts like Candida albicans, the overexpression of genes encoding ABC transporters, particularly CDR1 and CDR2, is a major contributor to azole resistance biotechmedjournal.comcabidigitallibrary.org.

The Cdr1 and Cdr2 proteins are localized to the plasma membrane and can efflux a broad range of azoles nih.gov. Increased transcription of these genes is often linked to mutations in the transcription factor Tac1, which regulates their expression researchgate.net. Overexpression of CDR1 is frequently observed in azole-resistant clinical isolates and is considered a key determinant of multidrug resistance in fungi biotechmedjournal.comcabidigitallibrary.org.

MFS transporters are secondary active transporters that use the proton motive force across the plasma membrane to expel substrates biotechmedjournal.comwikipedia.org. In the context of azole resistance, the MFS pump Mdr1p, encoded by the MDR1 gene, plays a significant role nih.gov. While ABC transporters like Cdr1p can efflux a wide array of azoles, Mdr1p has a more restricted substrate profile, primarily extruding fluconazole among the azoles biotechmedjournal.com.

Overexpression of MDR1 is another common finding in azole-resistant isolates of C. albicans mdpi.com. Like the CDR genes, MDR1 expression is controlled by specific transcription factors, and mutations leading to their constitutive activation can cause resistance. In some fungi, other MFS transporters, such as Snq2, also contribute to multidrug resistance phenotypes biotechmedjournal.com. The combined overexpression of both ABC and MFS transporters can lead to high-level, broad-spectrum azole resistance nih.gov.

Biofilm Formation as a Resistance Mechanism

Fungal biofilms are complex, structured communities of cells enclosed in a self-produced extracellular matrix (ECM), which adhere to surfaces. This mode of growth is a significant mechanism of antifungal resistance, rendering fungal infections particularly difficult to treat. The resistance of biofilms is a multifactorial phenomenon, involving physical barriers, altered cellular physiology, and the expression of specific resistance genes. researchgate.netbiomedres.us

The dense extracellular matrix is a defining feature of biofilms and a primary line of defense against antifungal agents like isoconazole. nih.gov Components of this matrix, such as β-1,3 glucan and extracellular DNA (eDNA), can sequester antifungal drugs, physically preventing them from reaching the fungal cells within the biofilm. nih.gov This sequestration effectively lowers the drug concentration at the target site, contributing to the high levels of resistance observed in mature biofilms. nih.gov

The mechanisms of resistance within a biofilm are not static; they evolve as the biofilm matures. nih.gov In the early phases of biofilm formation, the increased activity of drug efflux pumps is a critical factor in azole resistance. nih.govnih.gov These pumps, belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel drugs like isoconazole from the fungal cell, reducing their intracellular accumulation. nih.govfrontiersin.org However, as the biofilm matures, the reliance on these pumps diminishes, and other mechanisms become more prominent. nih.govnih.gov

In mature biofilms, alterations in the composition of the cell membrane, specifically the ergosterol pathway, play a larger role. nih.gov Studies have shown that ergosterol levels are significantly decreased in the intermediate and mature phases of biofilm development. nih.gov Since azoles like isoconazole target the enzyme lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, a reduction in the target molecule or alterations in the sterol profile can impair the drug's efficacy. nih.govnih.gov This phase-specific combination of resistance strategies makes biofilms exceptionally resilient to antifungal therapy. nih.gov

| Biofilm Development Phase | Primary Resistance Mechanism(s) | Description |

|---|---|---|

| Early Phase (Adhesion & Initial Growth) | Increased Efflux Pump Activity | Efflux pumps (e.g., Cdr1p, Mdr1p) actively expel azole drugs from the cell, preventing accumulation at the target site. nih.govnih.gov |

| Intermediate Phase | Extracellular Matrix (ECM) Development & Altered Sterol Profile | The ECM begins to sequester drugs. Ergosterol levels in the cell membrane start to decrease, reducing the drug's target availability. nih.govnih.gov |

| Mature Phase | Dense Extracellular Matrix & Significantly Altered Sterol Composition | A thick ECM containing β-glucan and eDNA physically blocks and sequesters drugs. Altered membrane sterol profiles are a dominant resistance factor. nih.govnih.gov |

Adaptive Stress Responses and Antifungal Resistance

Exposure to antifungal agents such as isoconazole induces a significant stress response in fungal cells. This response is not merely a passive consequence of drug action but an active, adaptive process that can lead to drug tolerance and the eventual emergence of stable, genetic resistance. nih.govresearchgate.net Central to this process are highly conserved cellular stress response pathways, particularly those involving heat shock proteins (HSPs). researchgate.netfrontiersin.org

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a pivotal role in mediating azole resistance. frontiersin.orgscholaris.ca It stabilizes a range of "client" proteins, enabling them to function correctly, especially under stressful conditions. nih.gov A key client protein in the context of antifungal resistance is calcineurin, a protein phosphatase. researchgate.netnih.gov The Hsp90-calcineurin signaling pathway is crucial for fungal survival during the stress caused by azole drugs. researchgate.net Inhibition of Hsp90 disrupts this pathway, compromising the fungus's ability to mount an effective stress response and rendering it more susceptible to azoles. nih.gov This can effectively convert a fungistatic drug into a fungicidal one. nih.gov

Fungi also adapt to azole stress by activating specific transcription factors that regulate the expression of resistance-related genes. nih.gov For instance, the transcription factor ADS-4 has been identified as a key regulator of adaptive responses to azoles. nih.gov When exposed to azole stress, the expression of ads-4 increases. nih.gov ADS-4, in turn, positively regulates the transcription of genes encoding efflux pumps (like CDR4), other ABC transporters, and enzymes involved in ergosterol biosynthesis (such as ERG5). nih.gov This coordinated upregulation of multiple defense mechanisms demonstrates a sophisticated adaptive response to the chemical stress imposed by the antifungal drug.

| Protein/Factor | Class | Role in Azole Resistance |

|---|---|---|

| Hsp90 | Heat Shock Protein (Chaperone) | Stabilizes key client proteins, such as calcineurin, that are essential for stress response and drug tolerance. researchgate.netfrontiersin.org |

| Calcineurin | Protein Phosphatase | A client protein of Hsp90; a key regulator of cellular stress responses required to survive azole exposure. nih.gov |

| ADS-4 | bZIP Transcription Factor | Upregulates the expression of azole-responsive genes, including those for efflux pumps (CDR4) and ergosterol biosynthesis (ERG5). nih.gov |

| Cdr1p / Cdr4 | ABC Transporter (Efflux Pump) | Actively effluxes azole drugs from the cell, expression is often increased as part of the adaptive stress response. frontiersin.orgnih.gov |

| Erg5 / Erg11 | Ergosterol Biosynthesis Enzymes | Their expression can be altered as part of an adaptive response to azole-induced stress on the ergosterol pathway. nih.gov |

Advanced Analytical Methodologies for Isoconazole Quantification and Characterization

Spectroscopic Techniques for Isoconazole (B1215869) Analysis

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of Isoconazole, providing insights into its molecular structure and enabling its measurement in various matrices.

UV-Visible spectrophotometry offers a simple and accessible method for the quantification of Isoconazole. However, to enhance specificity, particularly in complex mixtures like pharmaceutical creams, derivative spectrophotometry is often employed. This technique helps in resolving overlapping spectra from different components, thereby improving accuracy.

Several derivative spectrophotometric methods have been developed for the simultaneous determination of Isoconazole nitrate (B79036) and other active ingredients, such as Diflucortolone valerate. lew.roresearchgate.net In one such improved method, a second-derivative spectrum was used to overcome the spectral interference from unknown ingredients in a cream base. lew.ro Quantitative determination for Isoconazole was performed at 289.2 nm using the second derivative (n=5). lew.roresearchgate.net At this wavelength, the derivative absorbance value of a co-formulated drug, Diflucortolone valerate, is zero, allowing for precise measurement of Isoconazole without interference. lew.ro Similarly, first derivative spectrophotometry has been utilized, with measurements for Isoconazole taken at 240.2 nm. nih.gov

These methods are validated for linearity, with established concentration ranges ensuring reliable quantification. For instance, a second-derivative method demonstrated a linear calibration range of 100-500 µg/mL for Isoconazole. lew.roresearchgate.net Another first-derivative method showed linearity in the range of 60.0-260 µg/mL. nih.govresearchgate.net

Table 1: UV/Derivative Spectrophotometry Methods for Isoconazole Quantification

| Method | Analyte(s) | Wavelength (nm) | Linear Range (µg/mL) |

|---|---|---|---|

| Second Derivative Spectrophotometry | Isoconazole Nitrate & Diflucortolone Valerate | 289.2 | 100-500 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the structural characterization of Isoconazole. ijsdr.org By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint, revealing the functional groups present in the compound. ijsdr.org

Experimental FT-IR spectra of Isoconazole have been compared with theoretical data derived from density functional theory (DFT) calculations to confirm its vibrational properties. nih.gov Studies have shown that using specific functionals, such as CAM-B3LYP, results in a calculated IR spectrum that shows good accordance with the experimental spectrum. nih.govresearchgate.net This correspondence validates the structural integrity of the analyzed sample and can be used for identification and quality control purposes. FT-IR analysis is crucial in confirming the identity of Isoconazole in raw materials and finished pharmaceutical products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Isoconazole. nih.gov Specifically, ¹H NMR spectroscopy is widely used to confirm the identity and purity of the compound by providing detailed information about the chemical environment of hydrogen atoms within the molecule. nih.gov

The experimental ¹H NMR spectrum of Isoconazole has been analyzed and compared with theoretical calculations. nih.gov Research indicates that the DFT formalism, particularly with the B3LYP functional, provides an accurate description of the chemical shifts for Isoconazole. nih.govnih.gov This synergy between experimental data and theoretical calculations allows for unambiguous assignment of all proton signals, confirming the molecular structure of Isoconazole.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and precise quantification of Isoconazole, especially in multi-component formulations and for stability-indicating assays.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Isoconazole due to its high resolution, sensitivity, and accuracy. Numerous reversed-phase (RP-HPLC) methods have been developed and validated for the determination of Isoconazole in pharmaceutical dosage forms, often for simultaneous analysis with other drugs. researchgate.netresearchgate.net

These methods are typically validated according to International Conference on Harmonization (ICH) guidelines, ensuring they are suitable for their intended purpose. researchgate.netresearchgate.net Validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.net A key aspect of method development is achieving a successful separation of Isoconazole from its potential degradation products, making the method stability-indicating. researchgate.net

Various stationary phases (columns) and mobile phases have been employed to optimize the separation. For instance, a C18 column is commonly used. researchgate.netresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (like sodium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netresearchgate.net

Table 2: Examples of Validated HPLC Methods for Isoconazole Quantification

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linear Range (µg/mL) |

|---|---|---|---|---|---|

| ACE C18 (150 x 4.6 mm, 5µm) | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v) | 1.5 | 240 | 6.2 | Not Specified |

| C18 BDS (100 x 4.6 mm) | Acetonitrile : 0.05 M Ammonium Acetate buffer (70:30, v/v), pH 6 | 1.0 | 254 | Not Specified | 50% to 150% of nominal concentration |

| Phenomenex ODS (250 x 4.6 mm, 5 µm) | Not Specified | Not Specified | 220 | Not Specified | 15-240 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. nih.gov A UPLC method has been developed for the quantitative determination of Isoconazole nitrate, demonstrating considerable advantages. lew.ro

The primary benefits of using UPLC for Isoconazole analysis include a significant reduction in analysis time and a decrease in organic solvent consumption by approximately fivefold compared to traditional HPLC methods. lew.roresearchgate.net A developed UPLC method utilized a Waters Acquity HSS C18 column (50 x 2.1 mm, 1.8 µm) and demonstrated a broad linear calibration range of 1-200 µg/mL for Isoconazole. lew.ro This enhanced performance makes UPLC a highly efficient and environmentally friendly alternative for the routine quality control analysis of Isoconazole.

Table 3: UPLC Method Parameters for Isoconazole Analysis

| Column | Column Temperature | Detection | Linear Range (µg/mL) |

|---|

Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy, Robustness)

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable and accurate data for the quantification and characterization of Isoconazole. In accordance with guidelines from the International Conference on Harmonisation (ICH), analytical methods for Isoconazole are rigorously validated for several key performance characteristics, including specificity, linearity, precision, accuracy, and robustness. bibliotekanauki.plresearchgate.netamsbiopharma.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common techniques subjected to this validation process. researchgate.netlew.ro

Specificity Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com For Isoconazole, specificity is often demonstrated by comparing the chromatograms of the drug substance with those of blanks (inactive ingredients) and placebo solutions. researchgate.nethacettepe.edu.tr In stability-indicating methods, a key aspect of specificity is the ability to resolve the Isoconazole peak from any degradation products generated during forced degradation studies. bibliotekanauki.plresearchgate.net The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring no co-eluting impurities are interfering with the quantification of Isoconazole. researchgate.net

Linearity Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com For the quantification of Isoconazole, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area) against the concentration. lew.ro The relationship is then evaluated using linear regression analysis. Analytical methods for Isoconazole have demonstrated excellent linearity over various concentration ranges. lew.ro

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. hacettepe.edu.tr

Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or different equipment. hacettepe.edu.tr Precision is typically expressed as the relative standard deviation (% RSD) of a series of measurements. globalresearchonline.net

Accuracy Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. globalresearchonline.net It is often determined by performing recovery studies, where a known amount of pure Isoconazole is added to a sample matrix (spiked sample). lew.ro The method is then used to analyze the sample, and the percentage of the analyte recovered is calculated. High recovery percentages indicate the accuracy of the method and the absence of interference from the sample matrix. lew.ro

Robustness Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For HPLC methods, these variations might include changes in the flow rate, mobile phase composition, column temperature, and the specific column lot used. hacettepe.edu.tr The stability of the sample solutions over a certain period (e.g., 24 hours) is also assessed to ensure that the results are not affected by delays in analysis. hacettepe.edu.tr

The following table summarizes typical validation parameters for HPLC-based methods for Isoconazole quantification.

| Parameter | Method | Typical Range/Value | Correlation Coefficient (r²) |

| Linearity | HPLC | 15-240 µg/mL | >0.999 |

| Linearity | UPLC | 1-200 µg/mL | >0.999 |

| Accuracy (% Recovery) | HPLC | 98.46% | N/A |

| Accuracy (% Recovery) | UPLC | 98.37% | N/A |

| Precision (%RSD) | HPLC/UPLC | < 2.0% | N/A |

This table is interactive. You can sort and filter the data.

Stability-Indicating Analytical Methods and Degradation Product Analysis

The development of stability-indicating analytical methods is a critical component of pharmaceutical analysis, as mandated by ICH guidelines. bibliotekanauki.pl These methods are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light. A key feature of a stability-indicating method is its ability to separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API and monitoring the emergence of impurities over time. bibliotekanauki.plresearchgate.net

For Isoconazole, stability-indicating HPLC methods have been developed and validated. bibliotekanauki.pl The process involves subjecting Isoconazole, in both bulk form and within pharmaceutical formulations like creams, to forced degradation or stress testing. rsc.org These studies intentionally expose the drug to harsh conditions to accelerate its decomposition and generate potential degradation products. rsc.orgpharmtech.com

The common stress conditions applied in forced degradation studies for Isoconazole include:

Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M hydrochloric acid). rsc.org

Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M or 1 M sodium hydroxide). rsc.org

Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide). rsc.org

Photostability: Exposure to UV light in a photostability chamber. rsc.org

Thermal Stress: Subjecting the drug to dry heat. researchgate.net

Following exposure to these stress conditions, the samples are analyzed using a developed chromatographic method. The results of these studies reveal the intrinsic stability of the Isoconazole molecule and validate the method's ability to separate the drug from any formed degradants. researchgate.net Studies have shown that Isoconazole is stable under acid hydrolysis and oxidative conditions. rsc.org However, it is unstable when subjected to alkaline hydrolysis, showing significant degradation. rsc.org For instance, under alkaline conditions, reductions of approximately 43% in the bulk drug and 70% in a cream formulation have been observed. rsc.org When exposed to a light source, a slight decrease in Isoconazole content in cream formulations has been noted, but without the formation of new peaks in the chromatogram. rsc.org

The analysis of degradation products is a crucial follow-up to forced degradation studies. Techniques such as HPLC with PDA detection are used to assess the purity of the Isoconazole peak in stressed samples. researchgate.net For structural elucidation of the degradation products, more advanced techniques are employed. Semi-preparative LC can be used for the isolation of major degradants, followed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to identify their chemical structures. researchgate.net

The following table summarizes the typical stability profile of Isoconazole under various forced degradation conditions.

| Stress Condition | Reagent/Parameter | Observation | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | Stable, no degradation peaks observed | Not significant |

| Alkaline Hydrolysis | 0.1 M and 1 M NaOH | Unstable, significant degradation | ~43% (bulk drug) to ~70% (cream) |

| Oxidation | 3% H₂O₂ | Stable | Not significant |

| Photolysis | UV Chamber (60 h) | Slight decrease in content in cream | Minimal |

| Thermal Stress | Dry Heat | Stable | Not significant |

This table is interactive. You can sort and filter the data based on the stress condition or observed stability.

Novel Drug Delivery Systems and Formulation Sciences in Vitro and Non Human in Vivo Studies

Nanoparticle-Based Delivery Systems for Isoconazole (B1215869)

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles designed to overcome the limitations of earlier solid lipid nanoparticles (SLNs), such as low drug payload. researchgate.net NLCs are formulated using a blend of solid and liquid lipids, creating a less ordered lipid matrix that can accommodate a higher amount of the drug. researchgate.netmdpi.com

One study focused on the formulation and characterization of Isoconazole-loaded NLCs for antifungal action. researchgate.net The NLCs were prepared using a modified emulsification-evaporation method. The formulation consisted of Glyceryl monostearate as the solid lipid, olive oil as the liquid lipid, and Tween 80 and soya lecithin as surfactants. researchgate.net The resulting nanoparticles were evaluated for various physicochemical properties. The optimized formulation, designated FINLC5, demonstrated a mean particle size of 121±8.14 nm and the highest entrapment efficiency of 88±1.74%. researchgate.net The zeta potential for the NLC formulations ranged from -21.3 to -32.1 mV, indicating good physical stability. researchgate.net The optimized NLC formulation was then incorporated into a gel base, which released 98.35% of the entrapped Isoconazole over a 12-hour period in an in-vitro drug permeation study. researchgate.net

Table 1: Characterization of an Optimized Isoconazole-Loaded NLC Formulation (FINLC5)

| Parameter | Result |

|---|---|

| Mean Particle Size | 121 ± 8.14 nm |

| Entrapment Efficiency | 88 ± 1.74% |

| Zeta Potential | -32.1 mV |

This table summarizes the key characteristics of the optimized Isoconazole NLC formulation (FINLC5) from the cited study. researchgate.net

Nanoemulsions and nanosuspensions are other key nanoparticle-based strategies for enhancing the delivery of poorly soluble drugs. nih.govijpir.com

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. nih.govsemanticscholar.org This technique is particularly advantageous for drugs that are poorly soluble in both aqueous and organic media. nih.gov By reducing the drug's particle size to the nanometer range, the surface area is significantly increased, which, according to the Noyes-Whitney equation, leads to a higher dissolution velocity and improved saturation solubility. nih.gov While specific studies on Isoconazole nanosuspensions are not widely detailed, the technology has been successfully applied to other azole antifungals like itraconazole, demonstrating its potential to enhance bioavailability. nih.govtaylorfrancis.com

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are thermodynamically stable systems that can solubilize hydrophobic drugs like Isoconazole in their oil phase, facilitating improved drug loading and transport across biological membranes.

Micellar systems, particularly self-emulsifying micelles, have been investigated as a method to improve the solubility and oral bioavailability of azole antifungals. nih.gov These systems are composed of amphiphilic molecules (surfactants) that spontaneously form nanosized spherical structures (micelles) in aqueous media. The hydrophobic core of the micelle can encapsulate poorly water-soluble drugs like Isoconazole, while the hydrophilic shell provides a stable interface with the aqueous environment.

Research on the related compound itraconazole demonstrated that self-emulsifying micelles (SEMCs) prepared using Gelucire-44/14 as a solubilizer via a kneading method significantly enhanced drug solubility. nih.gov The study reported an 87.6-fold increase in the aqueous solubility of itraconazole compared to its crystalline form. nih.gov The prepared SEMCs were in the size range of 63.4 nm to 284.2 nm. nih.gov Such findings highlight the potential of micellar systems as a promising strategy for formulating Isoconazole to improve its dissolution and absorption characteristics. nih.govresearchgate.net

Strategies for Solubility Enhancement of Isoconazole

Beyond nanoparticle-based approaches, other formulation strategies have been effectively employed to address the solubility limitations of Isoconazole.

The formation of inclusion complexes with cyclodextrins is a widely used technique to enhance the aqueous solubility of hydrophobic drugs. mdpi.comnih.govfabad.org.tr Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate a "guest" drug molecule, like Isoconazole, forming a soluble complex. nih.govfabad.org.tr

A detailed study was conducted to enhance the solubility of Isoconazole nitrate (B79036) (ISN) by forming inclusion complexes with methyl-β-cyclodextrin (M-β-CD). mdpi.comnih.gov The complexes were prepared using both freeze-drying and spray-drying methods. mdpi.comnih.govnih.gov Phase solubility studies indicated the formation of a 1:1 molar ratio complex with an apparent stability constant (KS) of 2711 M−1. mdpi.comnih.gov The results showed a significant improvement in solubility. The spray-dried (SD) complex exhibited an approximately seven-fold higher aqueous solubility compared to pure Isoconazole nitrate. mdpi.comnih.gov Characterization using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) confirmed the successful formation of the inclusion complex and a reduction in the drug's crystallinity. mdpi.comnih.gov

Table 2: Aqueous Solubility of Isoconazole Nitrate (ISN) and its M-β-CD Inclusion Complexes

| Compound/Complex | Preparation Method | Saturated Aqueous Solubility (mg/mL) | Fold Increase vs. ISN |

|---|---|---|---|

| Isoconazole Nitrate (ISN) | - | 0.5088 ± 0.0062 | 1.0 |

| ISN/M-β-CD Complex | Freeze-Dried (FD) | 2.5684 ± 0.1636 | ~5.1 |

This table presents the comparative aqueous solubility of pure Isoconazole Nitrate and its inclusion complexes prepared by different methods, demonstrating the significant enhancement achieved. mdpi.comnih.gov

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state. rjptonline.orgjaper.in This approach can enhance solubility by reducing drug particle size to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous form. rjptonline.org

Various methods can be used to prepare solid dispersions, including solvent evaporation, spray drying, and hot-melt extrusion. rjptonline.orgjaper.in While research specifically on Isoconazole solid dispersions is limited, studies on similar BCS Class II antifungal agents like itraconazole have shown significant success. For instance, the preparation of itraconazole solid dispersions using a novel centrifugal melt spinning technique with sucrose as a carrier resulted in a 17-fold enhancement in its solubility. researchgate.net Another study using porous calcium silicate as a carrier via the solvent evaporation method also demonstrated a much higher dissolution rate for itraconazole compared to the pure drug. These findings suggest that solid dispersion is a viable and effective strategy for improving the physicochemical properties of Isoconazole.

Advanced Gel and Emulgel Formulations

The development of advanced gel and emulgel formulations for Isoconazole, (S)- aims to enhance its topical delivery for the treatment of fungal infections. These formulations offer advantages such as improved drug incorporation, stability, and patient acceptability due to their emollient, non-staining, and translucent properties. internationaljournal.org.in

Invasomal gels have been explored as a promising vehicle for Isoconazole. A study on Isoconazole-loaded invasomal gels (IG1–IG5) revealed that all formulations were transparent, smooth, and homogeneous. impactfactor.org Variations in consistency and viscosity were observed, with one particular formulation (IG4) showing very good consistency. impactfactor.org Despite these physical differences, all formulations maintained a high drug content. impactfactor.org

Emulgels, which combine the properties of emulsions and gels, have also been formulated to successfully incorporate the hydrophobic Isoconazole. internationaljournal.org.in Research on various Isoconazole emulgel formulations (F1-F6) demonstrated good washability and homogeneity. internationaljournal.org.in The physical characteristics of these emulgels, such as color, extrudability, and spreadability, were found to be suitable for topical application. internationaljournal.org.in The pH of all tested emulgel formulations was compatible with the skin's pH. internationaljournal.org.in

The viscosity of these advanced formulations is a key parameter influencing their application and drug release. For instance, in one study, the viscosity of different Isoconazole emulgel formulations ranged from 3115±11 cps to 3265±14 cps. internationaljournal.org.in Another study on an optimized nanoemulsion-based gel of Isoconazole nitrate reported a viscosity of 80 mPa.s.

Below is a data table summarizing the characteristics of representative advanced gel and emulgel formulations for Isoconazole, (S)-.

Table 1: Characteristics of Advanced Isoconazole, (S)- Gel and Emulgel Formulations

| Formulation ID | Formulation Type | Appearance | Consistency/Extrudability | Homogeneity | pH | Viscosity | Drug Content (%) |

|---|---|---|---|---|---|---|---|

| IG4 | Invasomal Gel | Transparent, smooth | Very good | Good | - | - | High |

| F3 | Emulgel | White cream-like | - | Homogeneous | Matches skin pH | 3115±11 cps | 99.12±0.25 |

| F4 | Emulgel | White cream-like | - | Homogeneous | Matches skin pH | 3265±14 cps | - |

Targeted and Sustained Release Systems (In Vitro and Non-Human In Vivo Characterization)

Targeted and sustained release systems for Isoconazole, (S)- are designed to prolong the drug's retention at the site of infection, thereby enhancing its therapeutic efficacy and patient compliance. impactfactor.org These systems aim to ensure a controlled and sustained release of the active pharmaceutical ingredient over an extended period.

In Vitro Drug Release Kinetics and Permeation Studies (e.g., using skin models)

In vitro drug release studies are crucial for characterizing the performance of novel Isoconazole, (S)- formulations. These studies are often conducted using Franz diffusion cells to simulate drug permeation through a membrane, which can be an artificial membrane or an excised skin model. impactfactor.org

One study investigating Isoconazole invasomal gel formulations found that the drug release was sustained over 12 hours. impactfactor.org The release kinetics of the optimized formulation (IG4) were determined to be predominantly diffusion-controlled, following a non-Fickian diffusion model. impactfactor.org This formulation achieved a high cumulative drug release of 98.95 ± 0.32% after 12 hours, indicating its capability for prolonged drug exposure at the application site. impactfactor.org

Similarly, in vitro release studies of Isoconazole emulgel formulations showed that the release profile can be modulated by the formulation composition. internationaljournal.org.in In one study, an optimized emulgel formulation (F3) demonstrated the maximum cumulative drug release within a 4-hour period. internationaljournal.org.in Another investigation into an optimized itraconazole cubosomal emulgel, a related azole antifungal, showed a sustained release of 86.93% over 20 hours, following a Higuchi release mechanism and non-Fickian super case-II transport.

The following table presents data from in vitro release studies of different Isoconazole, (S)- formulations.

Table 2: In Vitro Drug Release Data for Isoconazole, (S)- Formulations

| Formulation ID | Formulation Type | Release Duration (hours) | Cumulative Release (%) | Release Kinetics Model |

|---|---|---|---|---|

| IG4 | Invasomal Gel | 12 | 98.95 ± 0.32 | Non-Fickian diffusion |